Cionin

概要

説明

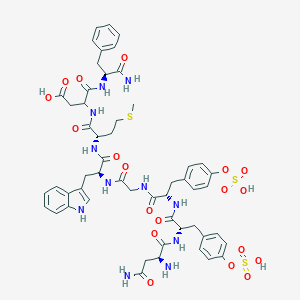

Cionin is a peptide belonging to the cholecystokinin and gastrin family, identified in the ascidian species Ciona intestinalis . This compound is characterized by the presence of two sulfated tyrosine residues and a consensus tetrapeptide sequence similar to those found in cholecystokinin and gastrin . This compound is primarily expressed in the central nervous system of Ciona intestinalis and plays a role in various physiological processes .

準備方法

Cionin is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain, followed by the sulfation of tyrosine residues . The synthetic route typically includes:

Solid-phase peptide synthesis: This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

化学反応の分析

Cionin undergoes several types of chemical reactions, including:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: The peptide can participate in substitution reactions, particularly at the sulfated tyrosine residues.

Common reagents used in these reactions include sulfur trioxide-pyridine complex for sulfation and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include desulfated this compound and modified peptides with altered functional groups.

科学的研究の応用

Cionin has several scientific research applications, including:

Neuroscience: This compound is studied for its role as a neurotransmitter or neuromodulator in the central nervous system of Ciona intestinalis.

Endocrinology: Research on this compound provides insights into the evolutionary origin of the cholecystokinin and gastrin family peptides and their receptors.

Gastroenterology: This compound’s structural similarity to cholecystokinin and gastrin makes it a valuable model for studying gastrointestinal functions and peptide-receptor interactions.

Pharmacology: This compound is used to investigate the pharmacological properties of peptide hormones and their receptors.

作用機序

Upon binding to these receptors, cionin activates intracellular signaling pathways, leading to the mobilization of calcium ions and subsequent physiological responses . The primary molecular targets of this compound are the this compound receptors expressed in the central nervous system, digestive organs, and reproductive tissues .

類似化合物との比較

Cionin is unique due to its dual sulfated tyrosine residues and its hybrid structure, combining features of both cholecystokinin and gastrin . Similar compounds include:

Cholecystokinin: A peptide hormone involved in digestion and appetite regulation.

Gastrin: A peptide hormone that stimulates gastric acid secretion.

Sulfakinin: An invertebrate peptide with structural similarities to cholecystokinin.

This compound’s uniqueness lies in its evolutionary position as a bridge between invertebrate and vertebrate peptide hormones, providing valuable insights into the evolution of peptide signaling systems .

生物活性

Cionin is a peptide derived from the marine organism Ciona intestinalis, a member of the urochordates, which are closely related to vertebrates. This peptide is recognized as a homolog of vertebrate cholecystokinin (CCK) and gastrin, both of which play significant roles in various physiological processes. This article explores the biological activity of this compound, focusing on its receptor interactions, physiological effects, and distribution in the organism.

Molecular Characterization

This compound has been characterized as a peptide that retains key features of the vertebrate CCK/gastrin family. It consists of an amidated terminal tetrapeptide that is crucial for its biological activity. The presence of sulfated tyrosines at specific positions enhances its interaction with receptors, particularly the this compound receptors (CioRs) identified in Ciona intestinalis.

Key Features of this compound

- Source : Isolated from Ciona intestinalis.

- Structure : Contains sulfated tyrosines and an amidated terminal tetrapeptide.

- Receptor Interaction : Activates CioR1 and CioR2, leading to intracellular calcium mobilization.

Receptor Interaction

Research has identified two this compound receptors, CioR1 and CioR2, which are homologous to vertebrate CCK receptors. These receptors are involved in mediating the biological effects of this compound.

- Calcium Mobilization : Both CioR1 and CioR2 trigger intracellular calcium mobilization upon this compound binding, indicating their role in signal transduction similar to vertebrate CCK receptors .

- Phylogenetic Analysis : CioRs share a common ancestor with vertebrate CCK receptors, suggesting an evolutionary link between these signaling pathways .

Physiological Functions

This compound exhibits several physiological activities that are analogous to those of vertebrate CCK and gastrin:

- Gastrointestinal Effects : Studies have shown that this compound stimulates gallbladder contraction in rainbow trout and promotes histamine release and gastric acid secretion in rats .

- Neural Functions : In the central nervous system (CNS) of Ciona, this compound is predominantly expressed in neurons located in the cerebral ganglion. Its role in neuronal signaling and potential involvement in cholinergic modulation suggests a complex interaction within neural circuits .

Distribution and Expression

The expression pattern of this compound and its receptors has been thoroughly investigated:

| Tissue/Organ | Expression of this compound | Expression of Receptors |

|---|---|---|

| Central Nervous System | High | CioR1, CioR2 |

| Digestive Organs | Moderate | Present |

| Ovary | Present | Present |

- Neural Complex : Immunohistochemical studies reveal that this compound-positive neurons are concentrated in the anterior region of the cerebral ganglion, with fibers extending into other regions .

- Functional Implications : The distribution suggests that this compound may play a role in regulating motor functions through cholinergic neurons, potentially influencing muscle contractions and other physiological responses .

Case Studies

Recent studies highlight the functional implications of this compound:

- Ovulation Induction : A study demonstrated that this compound stimulates ovulation in Ciona robusta, further supporting its role similar to that of vertebrate hormones .

- Neural Circuitry Analysis : Investigations into the interactions between cioninergic neurons and cholinergic neurons have provided insights into how this compound may modulate neurotransmitter release, impacting various neural functions .

特性

IUPAC Name |

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWALVPHKGXESK-BMIPBODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H63N11O19S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126985-56-6 | |

| Record name | Cionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。